Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-
Description
Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]- (CAS: 2387765-27-5) is a fluorinated ethanol derivative with a pyridinylmethyl-methylamino substituent. Its structure features a 2-fluoro-4-pyridinyl group attached to a methylamino-ethanol backbone. This compound is part of a broader class of ethanol-based molecules modified for enhanced biological activity, particularly as kinase inhibitors targeting JAK2 and FLT3 pathways . The fluorine atom on the pyridine ring enhances electronegativity, influencing solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-[(2-fluoropyridin-4-yl)methyl-methylamino]ethanol |
InChI |
InChI=1S/C9H13FN2O/c1-12(4-5-13)7-8-2-3-11-9(10)6-8/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
OKIAKTGTQXWHHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=CC(=NC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- typically involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethanol and methylamino groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The ethanol and methylamino groups contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) 2-{1-(2-Fluoro-4-{[4-(1-isopropyl-1H-pyrazol-4-yl)-5-methyl-2-pyrimidinyl]amino}phenyl)-4-piperidinylamino}ethanol (CAS: 2387765-27-5)
- Structure: Shares the ethanol backbone and fluoropyridinyl group but includes a piperidinyl ring and pyrimidinylamino substituent.
- Activity : Functions as a dual JAK2/FLT3 inhibitor, with the pyrimidine moiety enhancing kinase selectivity .
- Key Difference: The piperidinyl and pyrimidinyl groups increase molecular weight (~500 g/mol) compared to simpler fluoropyridinyl ethanol derivatives.
b) 2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol (CAS: 774192-46-0)
- Structure : Contains a bromo-ethoxy-fluorobenzyl group instead of fluoropyridinyl.
- Activity : Likely targets G-protein-coupled receptors (GPCRs) due to the benzyl-ethoxy motif, differing from kinase inhibition seen in the target compound .
- Polarity : The ethoxy and benzyl groups reduce polarity (Rf ~0.8 in TLC) compared to the more polar fluoropyridinyl derivative .
c) 2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)
- Structure : Thiazole core with fluorophenyl and pyridinyl groups.
- Activity : Potent α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator. Fluorine enhances binding to hydrophobic pockets in the receptor .
- Key Contrast: Thiazole ring introduces rigidity, altering pharmacokinetics compared to flexible ethanol derivatives.
Physical and Chemical Properties
Key Observations :
- Fluorine substitution increases LogP (lipophilicity) in JNJ-1930942 compared to non-fluorinated analogues .
- The target compound’s pyridinyl group enhances water solubility relative to benzyl-substituted derivatives .
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